

2-Bromo-4-iodobenzaldehyde synthesis protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-iodobenzaldehyde**

Cat. No.: **B1520077**

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **2-Bromo-4-iodobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

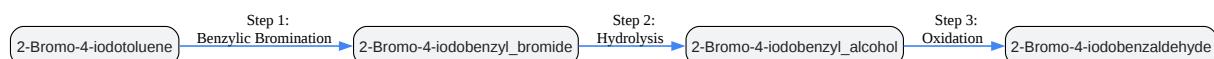
Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for **2-bromo-4-iodobenzaldehyde** (CAS No: 261903-03-1), a crucial building block in medicinal chemistry and materials science.^{[1][2]} The strategic placement of bromo and iodo substituents on the benzaldehyde scaffold offers unique reactivity, enabling selective functionalization in the development of novel therapeutics and advanced materials.^[1] This document details a primary, multi-step synthetic route, providing in-depth, step-by-step methodologies, mechanistic insights, and guidance on purification and characterization.

Introduction

2-Bromo-4-iodobenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis. Its molecular structure, featuring both a bromine and an iodine atom, allows for differential reactivity in cross-coupling reactions and other transformations, making it a versatile intermediate.^[1] The aldehyde functionality serves as a handle for a wide range of chemical modifications. This guide focuses on a robust and accessible synthetic pathway, empowering researchers to confidently produce this valuable compound in a laboratory setting.

Physicochemical Properties and Safety Information


A summary of the key physicochemical properties of **2-bromo-4-iodobenzaldehyde** is presented in the table below.

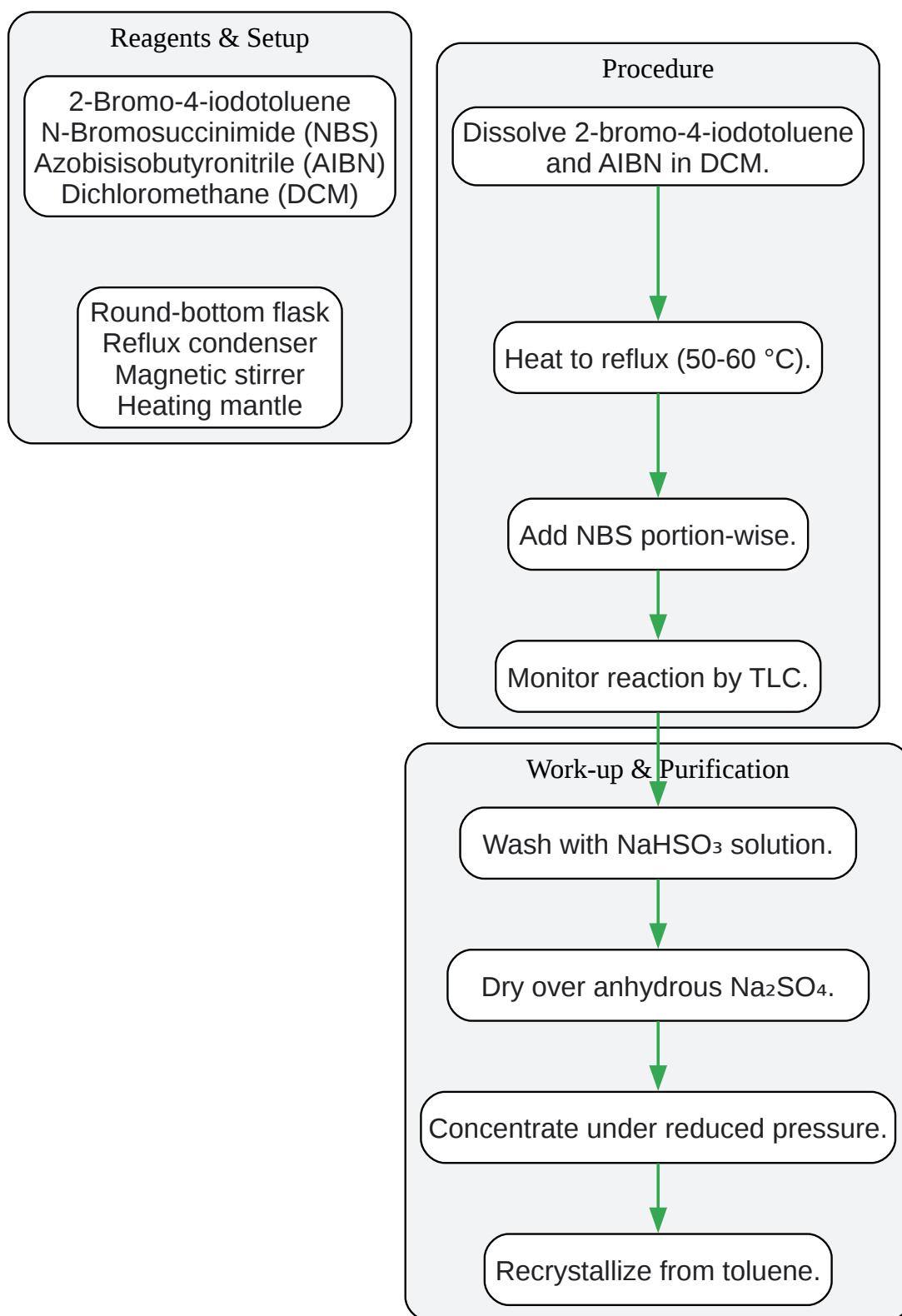
Property	Value	Reference
CAS Number	261903-03-1	[3][4]
Molecular Formula	C ₇ H ₄ BrI ₀	[3][4]
Molecular Weight	310.91 g/mol	[3][4]
Appearance	Beige solid	[1]
Melting Point	112-114 °C	[1]

Safety and Handling: **2-Bromo-4-iodobenzaldehyde** is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Primary Synthetic Route: A Multi-Step Approach

The most common and reliable synthesis of **2-bromo-4-iodobenzaldehyde** involves a three-step process starting from 2-bromo-4-iodotoluene. This route is advantageous as it allows for the controlled introduction of the aldehyde functionality. The overall synthetic scheme is depicted below.

[Click to download full resolution via product page](#)


Figure 1: Overall synthetic pathway for **2-Bromo-4-iodobenzaldehyde**.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-iodobenzyl bromide

This initial step involves the radical bromination of the methyl group of 2-bromo-4-iodotoluene. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Mechanism: The reaction proceeds via a free radical chain mechanism. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 2-bromo-4-iodotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for benzylic bromination.

Detailed Protocol:

- To a solution of 2-bromo-4-iodotoluene (10 g, 33.68 mmol) in 100 mL of dichloromethane, add azobisisobutyronitrile (1.66 g, 10.1 mmol).[5]
- Heat the mixture to 50-60 °C with stirring.[5]
- Add N-bromosuccinimide (9.59 g, 53.88 mmol) in portions over a period of 1 hour.[5]
- Continue the reaction for approximately 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
- After completion, cool the reaction mixture and wash it twice with 20 mL of a 1M sodium hydrogen sulfite solution.[5]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
- Recrystallize the crude product from toluene to obtain 2-bromo-4-iodobenzyl bromide.[5]

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Equivalents
2-Bromo-4-iodotoluene	296.91	10	33.68	1.0
N-Bromosuccinimide (NBS)	177.98	9.59	53.88	1.6
Azobisisobutyronitrile (AIBN)	164.21	1.66	10.1	0.3
Dichloromethane	-	100 mL	-	-

Step 2: Synthesis of 2-Bromo-4-iodobenzyl alcohol

The benzylic bromide is then hydrolyzed to the corresponding alcohol. This can be achieved by reacting it with a base in a suitable solvent.

Detailed Protocol:

- Dissolve 2-bromo-4-iodobenzyl bromide (10 g, 26.75 mmol) in 60 mL of dimethyl sulfoxide (DMSO).[\[5\]](#)
- Slowly add a 2.68 M sodium hydroxide solution (20 mL) dropwise while cooling the reaction mixture to 10-15 °C.[\[5\]](#)
- Stir the reaction for 12-16 hours, monitoring by TLC.[\[5\]](#)
- Upon completion, filter the reaction mixture, wash the solid with methanol, and dry under vacuum to yield crystalline 2-bromo-4-iodobenzyl alcohol.[\[5\]](#)

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Equivalents
2-Bromo-4-iodobenzyl bromide	375.82	10	26.75	1.0
Sodium Hydroxide	40.00	(in 20 mL of 2.68M solution)	53.6	2.0
Dimethyl Sulfoxide	-	60 mL	-	-

Step 3: Synthesis of 2-Bromo-4-iodobenzaldehyde

The final step is the oxidation of the benzyl alcohol to the desired aldehyde. A mild oxidizing agent is preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable reagents for this transformation. An alternative, greener method involves the use of Oxone®.[\[6\]](#)

Detailed Protocol (using Oxone®):

- In a round-bottom flask, dissolve 2-bromo-4-iodobenzyl alcohol (e.g., 5 g, 15.9 mmol) in a suitable solvent such as ethyl acetate (100 mL).

- Add a catalytic amount of a suitable catalyst, for example, 2-iodoxy-5-methylbenzenesulfonic acid.[6]
- Add Oxone® ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$) in portions while monitoring the reaction temperature. [6]
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with water and extract the product with ethyl acetate. [6]
- Wash the combined organic layers with saturated sodium bisulfite solution, water, and brine. [6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
- Purify the crude **2-bromo-4-iodobenzaldehyde** by recrystallization or column chromatography.

Reagent	Molar Mass (g/mol)	Amount	Moles (mmol)	Equivalents
2-Bromo-4-iodobenzyl alcohol	314.92	5 g	15.9	1.0
Oxone®	~614.76	~1.2 eq	~19.1	1.2
Ethyl Acetate	-	100 mL	-	-

Characterization

The final product should be characterized to confirm its identity and purity.

- ^1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 10 ppm), and the aromatic protons with their respective splitting patterns.

- ^{13}C NMR Spectroscopy: The carbon NMR will show a peak for the carbonyl carbon of the aldehyde (around 190 ppm) and distinct signals for the aromatic carbons.
- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretch of the aldehyde will be observed around 1700 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and iodine.

Conclusion

The synthesis of **2-bromo-4-iodobenzaldehyde** presented in this guide is a reliable and well-documented route. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this versatile intermediate for their applications in drug discovery and materials science. The multi-step approach allows for good control over the synthesis and purification of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2-Bromo-4-iodobenzaldehyde | C₇H₄BrI₀ | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2-Bromo-4-iodobenzaldehyde synthesis protocols]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1520077#2-bromo-4-iodobenzaldehyde-synthesis-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com